

Physical and chemical properties of 3-Bromonaphthalene-2,7-diol

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Compound of Interest

Compound Name: 3-Bromonaphthalene-2,7-diol

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In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of Naphthalene-2,7-diol

A Note to the Researcher: Initial inquiries for "**3-Bromonaphthalene-2,7-diol**" did not yield specific data in public chemical databases. This suggests the compound is either novel, exceptionally rare, or not extensively characterized. Recognizing the structural importance of the core scaffold, this guide has been developed to provide a comprehensive technical overview of the parent compound, Naphthalene-2,7-diol (also known as 2,7-Dihydroxynaphthalene). The principles, properties, and protocols detailed herein serve as an authoritative foundation for researchers and drug development professionals working with substituted naphthalenediol derivatives. Understanding the behavior of the parent molecule is a critical first step in predicting the properties and designing synthetic routes for analogues like its brominated counterparts.

Introduction to Naphthalene-2,7-diol

Naphthalene-2,7-diol (CAS 582-17-2) is an aromatic organic compound belonging to the class of dihydroxylated polycyclic aromatic hydrocarbons.[1] It consists of a naphthalene backbone substituted with two hydroxyl (-OH) groups at the C2 and C7 positions.[1][2] This specific substitution pattern imparts a high degree of symmetry and unique electronic properties, making it a valuable and versatile building block in various fields of chemical science.[3]

In the realms of medicinal chemistry and drug development, the naphthalenediol scaffold is of significant interest. Naphthalene derivatives are found in numerous synthetic drugs and natural

products.[4] The rigid, planar structure of the naphthalene core provides a well-defined scaffold for orienting functional groups in three-dimensional space to interact with biological targets.[5] Specifically, naphthalene-based compounds have been investigated as potent inhibitors of enzymes crucial for viral replication, such as the papain-like protease (PLpro) of SARS-CoV.[6] The hydroxyl groups of Naphthalene-2,7-diol offer reactive handles for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. Its utility extends to materials science, where it serves as a monomer for high-performance polymers and epoxy resins, and as a precursor in the synthesis of dyes and pigments.[3][7][8][9]

Physicochemical Properties

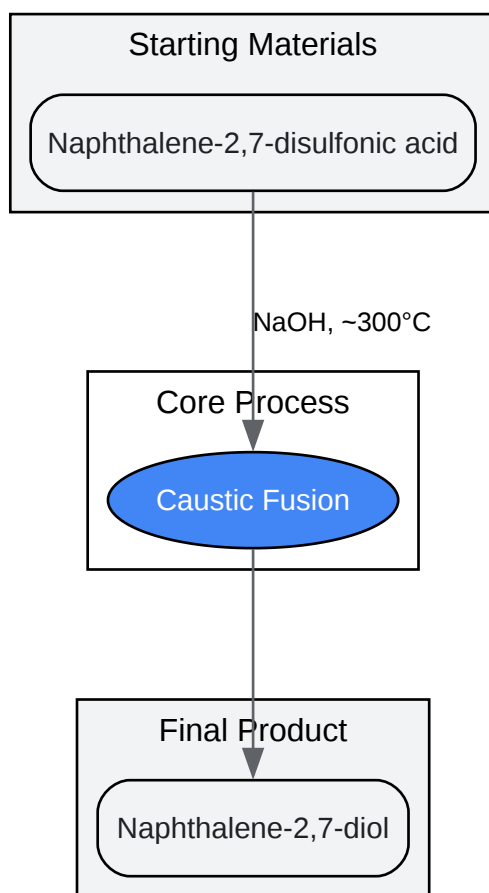
The physical and chemical properties of Naphthalene-2,7-diol are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic protocols. The compound typically appears as a white, light grey, or slightly yellow crystalline solid.[2][8][10]

Property	Value	Source(s)
CAS Number	582-17-2	[11][12]
Molecular Formula	C ₁₀ H ₈ O ₂	[10][11][12]
Molecular Weight	160.17 g/mol	[10][11][13]
Melting Point	184 - 190 °C	[7][13][14][15][16]
Boiling Point	~375.4 °C (Predicted)	[8][14]
Density	~1.3 g/cm ³ (Predicted)	[8][14]
Appearance	Light grey or slightly yellow solid/powder	[8][10]
Solubility	Soluble in methanol and ether; limited solubility in water.	[1][2][17]
pKa	9.14 (Predicted)	[18]

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial route to Naphthalene-2,7-diol involves the high-temperature caustic fusion of either naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid.^{[7][18][19]} This reaction is typically carried out at temperatures around 300°C.^{[7][18][19]} This established method provides a reliable pathway to the diol from readily available sulfonated naphthalene precursors.



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Fig. 1: Industrial synthesis via caustic fusion.

Chemical Reactivity

The reactivity of Naphthalene-2,7-diol is dominated by its phenolic hydroxyl groups and the electron-rich aromatic ring system.

- **Reactions of the Hydroxyl Groups:** The hydroxyl groups are weakly acidic and can be deprotonated by bases to form nucleophilic phenoxides. These phenoxides readily undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This reactivity is fundamental for introducing diverse side chains and functional groups, a common strategy in drug development to modulate solubility, metabolic stability, and target binding. The reaction with epichlorohydrin to form epoxy resins is a key application in materials science.^[9]
- **Electrophilic Aromatic Substitution:** The two hydroxyl groups are activating, ortho-, para-directing substituents. They strongly activate the naphthalene ring towards electrophilic attack. In Naphthalene-2,7-diol, the positions most susceptible to electrophilic substitution are C1, C8, C3, and C6. It readily couples with diazotized anilines, typically at the 1-position or across both the 1- and 8-positions, to form azo dyes.^{[7][19]} This high reactivity necessitates careful control of reaction conditions to achieve selective substitution.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Naphthalene-2,7-diol.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons. Due to the molecule's C_{2v} symmetry, one would expect three signals in the aromatic region: a doublet for H1/H8, a doublet for H3/H6, and a doublet of doublets for H4/H5. The hydroxyl protons will appear as a broad singlet, the position of which is dependent on the solvent and concentration.
 - ¹³C NMR: The carbon NMR spectrum will show five signals for the ten aromatic carbons due to symmetry: four for the protonated carbons and one for the carbon bearing the hydroxyl group (C2/C7). The chemical shifts are characteristic of a dihydroxylated naphthalene system.
- **Infrared (IR) Spectroscopy:** The IR spectrum is a valuable tool for identifying key functional groups.^[10] A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.^[20] Strong

absorptions corresponding to C=C stretching within the aromatic ring will be observed around 1500-1650 cm^{-1} , and C-O stretching will appear in the 1200-1300 cm^{-1} region.[20]

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a strong molecular ion (M^+) peak corresponding to its molecular weight ($m/z \approx 160.17$).[12][21] The fragmentation pattern would be characteristic of a naphthalenediol structure.

Applications in Research and Drug Development

Naphthalene-2,7-diol is a versatile intermediate with applications spanning pharmaceuticals, materials science, and fine chemicals.[8][18]

- Pharmaceutical Intermediate: It serves as a key building block for more complex molecules.[3] The rigid scaffold and reactive hydroxyl groups allow for its incorporation into novel chemical entities designed to interact with specific biological targets.[5] For example, it has been used in the synthesis of splitomicin analogues, which are inhibitors of Sir2 enzymes.[7]
- Monomer for Advanced Materials: It is used as a reagent in the preparation of monomers for high-carbon materials and specialty polymers.[7][18] Its derivatives are used to synthesize epoxy resins with good thermal stability.[9]
- Dye and Pigment Synthesis: As a coupling component, it is used to produce a variety of azo dyes.[3]
- Precursor for Carbon Quantum Dots: Research has shown that Naphthalene-2,7-diol can serve as a precursor for synthesizing highly fluorescent green carbon quantum dots, which have potential applications in optoelectronic devices.[15]

Experimental Protocol: Synthesis of 2,7-Diethoxynaphthalene

This protocol details a representative Williamson ether synthesis, a fundamental reaction for derivatizing the hydroxyl groups of Naphthalene-2,7-diol. This procedure is illustrative of how the diol is functionalized to create derivatives for further study.

Objective: To synthesize 2,7-diethoxynaphthalene via O-alkylation of Naphthalene-2,7-diol with iodoethane.

Materials:

- Naphthalene-2,7-diol
- Anhydrous Potassium Carbonate (K_2CO_3)
- Iodoethane (C_2H_5I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Naphthalene-2,7-diol (1.60 g, 10.0 mmol).
 - Rationale: The glassware must be dry to prevent reaction of the base with water.
- Addition of Reagents: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equivalents) and anhydrous DMF (40 mL).
 - Rationale: K_2CO_3 is a mild base sufficient to deprotonate the phenolic hydroxyl groups. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction. A molar excess of the base ensures complete deprotonation.
- Alkylation: Stir the suspension and add iodoethane (2.4 mL, 4.68 g, 30.0 mmol, 3.0 equivalents) dropwise at room temperature.
 - Rationale: Iodoethane is a reactive alkylating agent. A slight excess ensures the reaction goes to completion. The reaction is exothermic, so slow addition is recommended.
- Heating: Heat the reaction mixture to 60 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Rationale: Heating increases the rate of the S_N2 reaction. TLC is used to confirm the consumption of the starting material.
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).
 - Rationale: The water quenches the reaction and dissolves the inorganic salts (K_2CO_3 , KI). Diethyl ether is used to extract the organic product from the aqueous phase.
- Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
 - Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Rationale: $MgSO_4$ is a drying agent that removes residual water from the organic phase. Rotary evaporation efficiently removes the volatile diethyl ether.
- Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2,7-diethoxynaphthalene.
 - Rationale: Purification is necessary to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for further use and characterization.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodoethane is a lachrymator and is harmful if inhaled or swallowed. DMF is a skin and respiratory irritant.^{[13][17][22]}

Conclusion

Naphthalene-2,7-diol is a cornerstone chemical intermediate with a well-defined set of physicochemical properties and predictable reactivity. Its symmetric structure and the presence of two reactive hydroxyl groups make it an invaluable scaffold in organic synthesis. For

researchers in drug discovery, it provides a rigid core that can be readily functionalized to explore structure-activity relationships. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

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